molecular formula C12H11ClF3N3O2 B2523033 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxo-3-pyrrolidinecarbaldehyde O-methyloxime CAS No. 866051-42-5

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxo-3-pyrrolidinecarbaldehyde O-methyloxime

Cat. No.: B2523033
CAS No.: 866051-42-5
M. Wt: 321.68
InChI Key: QFGAOOYGVRMMCB-BLLMUTORSA-N
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Description

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxo-3-pyrrolidinecarbaldehyde O-methyloxime is a synthetic compound characterized by its unique structure. Notably employed in research and development, this compound exhibits properties making it significant in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Step 1: : Synthesis of 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxaldehyde.

  • Step 2: : Formation of 2-oxo-3-pyrrolidinecarboxylic acid and its subsequent conversion to the corresponding carbaldehyde.

  • Step 3: : Condensation reaction between the 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxaldehyde and 2-oxo-3-pyrrolidinecarboxaldehyde O-methyloxime under controlled reaction conditions.

Industrial Production Methods

  • Large-scale synthesis often employs automated reactors to maintain precise conditions.

  • Advanced purification techniques such as crystallization, chromatography, and recrystallization ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation to form various oxides, depending on the reaction conditions.

  • Reduction: : Reduction reactions often lead to the formation of corresponding alcohols or amines.

  • Substitution: : Nucleophilic substitution reactions may result in derivatives with modified functional groups.

Common Reagents and Conditions

  • Oxidizing agents like potassium permanganate or chromium trioxide.

  • Reducing agents such as lithium aluminium hydride or sodium borohydride.

  • Substitution reagents include strong nucleophiles such as cyanide or methoxide.

Major Products

  • Oxidized products include pyridine N-oxides.

  • Reduction results in pyrrolidine derivatives.

  • Substitution yields compounds with varying functional groups, expanding the compound's utility.

Scientific Research Applications

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxo-3-pyrrolidinecarbaldehyde O-methyloxime serves multiple roles : this compound serves multiple roles: Chemistry : Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. Biology : Acts as an inhibitor or activator in enzymatic studies, crucial for understanding biological pathways. Medicine Industry : Utilized in the manufacture of agrochemicals, specialty chemicals, and materials science.

Mechanism of Action

Molecular Targets

  • Enzyme Inhibition : Binds to active sites, modifying enzyme activity.

  • Receptor Interaction : Interacts with cellular receptors, influencing signaling pathways.

Pathways Involved : Engages in pathways responsible for cell signaling, metabolism, and genetic regulation, making it a versatile compound for various applications.

Comparison with Similar Compounds

Compared to other pyridine derivatives, 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxo-3-pyrrolidinecarbaldehyde O-methyloxime stands out due to:

  • Structural Uniqueness : The combination of a trifluoromethyl group and a pyrrolidine ring enhances its reactivity and specificity.

  • Similar Compounds

    • 1-[3-bromo-5-(trifluoromethyl)-2-pyridinyl]-2-oxo-3-pyrrolidinecarbaldehyde O-methyloxime.

    • 1-[3-iodo-5-(trifluoromethyl)-2-pyridinyl]-2-oxo-3-pyrrolidinecarbaldehyde O-methyloxime.

While structurally similar compounds share some properties, the chlorinated derivative often provides superior performance in specific applications.

There you go! Comprehensive breakdown on this compound. Anything else you'd like to know?

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(E)-methoxyiminomethyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF3N3O2/c1-21-18-5-7-2-3-19(11(7)20)10-9(13)4-8(6-17-10)12(14,15)16/h4-7H,2-3H2,1H3/b18-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGAOOYGVRMMCB-BLLMUTORSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1CCN(C1=O)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1CCN(C1=O)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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